molecular formula C9H17NO B14609411 (4E)-4-(Butylimino)pentan-2-one CAS No. 58308-12-6

(4E)-4-(Butylimino)pentan-2-one

Katalognummer: B14609411
CAS-Nummer: 58308-12-6
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: WIJGAANQYLMUJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4E)-4-(Butylimino)pentan-2-one is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-(Butylimino)pentan-2-one can be achieved through the condensation reaction between a ketone and a primary amine. One common method involves the reaction of pentan-2-one with butylamine under acidic or basic conditions to form the imine.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4E)-4-(Butylimino)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The imine can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of butylamine and pentan-2-one.

    Substitution: Formation of substituted imines or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the study of enzyme mechanisms involving imine intermediates.

    Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (4E)-4-(Butylimino)pentan-2-one involves its interaction with molecular targets through the imine group. The imine can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds or the modification of existing ones.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4E)-4-(Ethylimino)pentan-2-one: Similar structure but with an ethyl group instead of a butyl group.

    (4E)-4-(Methylimino)pentan-2-one: Contains a methyl group instead of a butyl group.

    (4E)-4-(Phenylimino)pentan-2-one: Features a phenyl group in place of the butyl group.

Uniqueness

(4E)-4-(Butylimino)pentan-2-one is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. The length and branching of the butyl group can affect the compound’s solubility, boiling point, and interaction with other molecules.

Eigenschaften

CAS-Nummer

58308-12-6

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

4-butyliminopentan-2-one

InChI

InChI=1S/C9H17NO/c1-4-5-6-10-8(2)7-9(3)11/h4-7H2,1-3H3

InChI-Schlüssel

WIJGAANQYLMUJM-UHFFFAOYSA-N

Kanonische SMILES

CCCCN=C(C)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.